molecular formula C21H24N4OS2 B13785222 Carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester CAS No. 88797-49-3

Carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester

Cat. No.: B13785222
CAS No.: 88797-49-3
M. Wt: 412.6 g/mol
InChI Key: NCPMCSZWXVTXQT-UHFFFAOYSA-N
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Description

Carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound with a unique structure that combines elements of benzimidazole and carbamodithioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester typically involves multiple steps. One common method includes the reaction of benzimidazole derivatives with carbamodithioic acid esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, diethyl-, methyl ester
  • Carbamodithioic acid, dimethyl-, methyl ester

Comparison

Compared to similar compounds, carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester is unique due to its benzimidazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other carbamodithioic acid derivatives may not be as effective.

Properties

CAS No.

88797-49-3

Molecular Formula

C21H24N4OS2

Molecular Weight

412.6 g/mol

IUPAC Name

[1-(benzamidomethyl)benzimidazol-2-yl]methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C21H24N4OS2/c1-3-24(4-2)21(27)28-14-19-23-17-12-8-9-13-18(17)25(19)15-22-20(26)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,22,26)

InChI Key

NCPMCSZWXVTXQT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC1=NC2=CC=CC=C2N1CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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